molecular formula C11H9NO2 B1626407 8-Amino-2-naphthoic acid CAS No. 5043-19-6

8-Amino-2-naphthoic acid

Cat. No.: B1626407
CAS No.: 5043-19-6
M. Wt: 187.19 g/mol
InChI Key: PBWULNOSRHQTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2-naphthoic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Amino-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWULNOSRHQTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540925
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-19-6
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Determination of pKa and Isoelectric Point for 8-Amino-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the acid dissociation constants (pKa) and the isoelectric point (pI) of 8-Amino-2-naphthoic acid. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and similar bicyclic aromatic amino acids. The guide details step-by-step protocols for potentiometric titration and UV-Vis spectrophotometry, explains the theoretical underpinnings of these methods, and introduces computational approaches for in silico prediction. By integrating experimental rigor with theoretical insights, this guide serves as a practical resource for characterizing the ionization behavior of novel chemical entities.

Introduction: The Significance of Ionization Constants in Drug Development

8-Amino-2-naphthoic acid is a bicyclic aromatic amino acid with a rigid naphthalene core containing both a primary amine and a carboxylic acid.[1] This amphoteric nature allows it to exist in various protonation states depending on the pH of its environment.[2][3] The ionization constants, pKa for the acidic and basic groups, and the isoelectric point (pI), the pH at which the molecule carries no net electrical charge, are critical physicochemical parameters.[2][4] These properties profoundly influence a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with biological targets, all of which are pivotal in drug discovery and development. An accurate determination of pKa and pI is therefore a foundational step in the preclinical assessment of a drug candidate.

This guide will provide the theoretical basis and practical methodologies to determine these crucial parameters for 8-Amino-2-naphthoic acid, a molecule of interest due to the prevalence of the naphthalene scaffold in medicinal chemistry.

Theoretical Framework: Understanding pKa and the Isoelectric Point

The acid-base properties of 8-Amino-2-naphthoic acid are dictated by its two ionizable functional groups: the carboxylic acid (-COOH) and the amino group (-NH2).

The Henderson-Hasselbalch Equation: A Cornerstone of Acid-Base Chemistry

The Henderson-Hasselbalch equation is fundamental to understanding and quantifying the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[4]

For the carboxylic acid group (an acid):

pH = pKa + log ([-COO⁻] / [-COOH])

For the amino group (acting as a base, its conjugate acid is -NH3⁺):

pH = pKa + log ([-NH₂] / [-NH₃⁺])

When the concentrations of the protonated and deprotonated forms are equal, the pH of the solution is equal to the pKa of the functional group.[4]

The Zwitterionic Nature and the Isoelectric Point (pI)

In solution, amino acids can exist as zwitterions, molecules that contain both a positive and a negative charge, resulting in a net neutral charge.[2] The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero.[2] For a molecule with two ionizable groups like 8-Amino-2-naphthoic acid, the pI can be calculated by averaging the two pKa values:

pI = (pKa₁ + pKa₂) / 2

where pKa₁ corresponds to the carboxylic acid group and pKa₂ to the amino group.

Experimental Determination of pKa

Two robust and widely used methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A High-Precision Method

Potentiometric titration is a highly accurate technique for determining pKa values by monitoring the change in pH of a solution as a titrant of known concentration is added.

  • Choice of Titrant: A strong base (e.g., NaOH) is used to titrate the acidic form of the molecule, while a strong acid (e.g., HCl) is used for the basic form. This ensures a sharp and well-defined equivalence point.

  • Solvent System: While water is the preferred solvent for biological relevance, co-solvents like methanol or DMSO may be necessary for sparingly soluble compounds. It is crucial to note that the pKa value is solvent-dependent.

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is essential to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the titration curve, especially in the neutral to high pH range.

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 8-Amino-2-naphthoic acid.

    • Dissolve the sample in a known volume of deionized, CO₂-free water to a concentration of approximately 1-10 mM. If solubility is an issue, a co-solvent may be used.

    • Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the analyte solution in a thermostatted vessel and continuously stir.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add the titrant (e.g., 0.1 M NaOH or 0.1 M HCl) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point(s).

The pKa values are determined from the titration curve (pH vs. volume of titrant).

  • Half-Equivalence Point: The pKa is equal to the pH at the half-equivalence point, where half of the functional group has been titrated.

  • Derivative Plots: The equivalence point can be accurately determined from the peak of the first derivative plot (ΔpH/ΔV) or the zero crossing of the second derivative plot (Δ²pH/ΔV²).

UV-Vis Spectrophotometry: A High-Sensitivity Approach

This method is suitable for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation. Given its naphthalene core, 8-Amino-2-naphthoic acid is an excellent candidate for this technique.

  • Buffer Solutions: A series of buffers with precisely known pH values are used to control the ionization state of the analyte. The choice of buffer is critical to avoid interference with the absorbance spectrum of the analyte.

  • Wavelength Selection: The analytical wavelength should be chosen where the difference in absorbance between the protonated and deprotonated species is maximal to ensure the highest sensitivity.

  • Preparation of Solutions:

    • Prepare a stock solution of 8-Amino-2-naphthoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • For each measurement, add a small, constant volume of the stock solution to a known volume of each buffer solution to achieve a final concentration typically in the micromolar range.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum of the analyte in each buffer solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the corresponding buffer solution as a blank.

The pKa is determined by plotting the absorbance at the selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed to find the pKa, which corresponds to the pH at the inflection point of the curve.

Computational Prediction of pKa and Isoelectric Point

Computational methods provide a valuable in silico approach to estimate pKa values, offering insights before or in conjunction with experimental work.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. These calculations require a solvation model to account for the significant effect of the solvent on the stability of the charged species.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure with the pKa. These models are trained on large datasets of experimentally determined pKa values and can provide rapid predictions for new molecules.

A predicted pKa value for the closely related isomer, 1-Amino-8-naphthoic acid, is 1.67, suggesting that the carboxylic acid group in this class of compounds is strongly acidic. This information can be leveraged to guide the design of the experimental pH range for titration or spectrophotometry.

Data Summary and Interpretation

All experimentally determined and computationally predicted pKa and pI values should be summarized for clear comparison.

ParameterPotentiometric TitrationUV-Vis SpectrophotometryComputational Prediction
pKa₁ (-COOH) Experimental ValueExperimental ValuePredicted Value
pKa₂ (-NH₃⁺) Experimental ValueExperimental ValuePredicted Value
pI Calculated ValueCalculated ValueCalculated Value

Discrepancies between methods should be analyzed, considering factors such as experimental error, limitations of the computational model, and the influence of the solvent system.

Visualizing the Process

Chemical Equilibria of 8-Amino-2-naphthoic acid

G A Cationic Form (pH < pKa1) B Zwitterionic Form (pKa1 < pH < pKa2) A->B +H+ B->A -H+ C Anionic Form (pH > pKa2) B->C +H+ C->B -H+ cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution D Add Titrant Incrementally A->D B Calibrate pH Meter E Record pH B->E C Prepare Titrant C->D D->E Stabilize E->D Next Increment F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa and pI G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The determination of the pKa and isoelectric point of 8-Amino-2-naphthoic acid is a critical step in its characterization for potential applications in drug development and other scientific fields. This guide has provided a comprehensive overview of the theoretical principles and detailed, practical methodologies for both experimental determination and computational prediction of these essential physicochemical properties. By following the outlined protocols and understanding the causality behind the experimental choices, researchers can obtain accurate and reliable data, enabling a deeper understanding of the molecule's behavior in biological systems.

References

  • Chemistry LibreTexts. (2021, January 15). 18.4: Acid-Base Properties of Amino Acids. Retrieved from [Link]

  • Slideshare. (n.d.). Base Properties of Amino Acids. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • LookChem. (n.d.). Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 8-Amino-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

8-Amino-2-naphthoic acid (CAS: 5043-19-6) is a highly rigid, planar aromatic building block utilized extensively in the synthesis of novel polymers, liquid crystalline materials, and fluorescent molecular probes for biological targets (such as the P2Y14 receptor)[1][2]. The dual functionality of the amino and carboxylic acid groups allows for systematic structural modification. However, the exact solid-state behavior of this compound is governed by complex intermolecular hydrogen-bonding networks and steric peri-interactions, leading to distinct polymorphic forms.

This whitepaper provides an in-depth analysis of the structural chemistry, polymorphic behavior, and X-Ray Diffraction (XRD) methodologies required to accurately characterize 8-Amino-2-naphthoic acid. By understanding the causality behind crystallization and diffraction techniques, researchers can ensure batch-to-batch reproducibility and optimal material performance.

Structural Chemistry & Polymorphism

Molecular Geometry and Peri-Interactions

In 8-Amino-2-naphthoic acid, the amino group at the C8 position and the hydrogen atom at the C1 position experience significant steric hindrance, known as a peri-interaction. To alleviate this steric strain, the amino group is forced slightly out of the strict coplanarity of the naphthalene ring. This subtle geometric distortion dictates the trajectory of the N-H bonds, fundamentally altering the hydrogen-bonding landscape during crystallization.

Polymorphic Behavior and Thermodynamic Stability

Aminonaphthoic acids are notorious for their polymorphic complexity. 8-Amino-2-naphthoic acid exhibits at least two primary crystal forms: an orthorhombic phase and a monoclinic phase[3].

  • Melting Point Variations: The reported melting points for 8-Amino-2-naphthoic acid vary widely (210°C to 227°C)[2][4]. This variance is not merely due to impurities but is a direct consequence of polymorphism. The orthorhombic and monoclinic crystal forms exhibit a melting point difference ( Δm.p. ) of approximately 10°C[3].

  • Causality in Thermal Analysis: Fast heating rates (e.g., 10°C/min) during Differential Scanning Calorimetry (DSC) can overshoot the true melting point due to thermal lag. Standardization using a slow heating rate (1°C/min) on HPLC-pure samples ( ≥99.5% ) yields a highly reproducible melting point of 222–224°C for the thermodynamically stable polymorph[3].

Experimental Workflows: Self-Validating Protocols

To isolate and verify the specific polymorphs of 8-Amino-2-naphthoic acid, the crystallization and diffraction workflows must operate as a self-validating system.

Protocol 1: Controlled Crystallization for Polymorph Screening

Objective: To selectively isolate the kinetic (orthorhombic) or thermodynamic (monoclinic) polymorphs.

  • Solvent Selection & Dissolution:

    • Suspend 500 mg of 8-Amino-2-naphthoic acid in 15 mL of a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) to disrupt strong intermolecular hydrogen bonds.

    • Causality: DMF acts as a strong hydrogen-bond acceptor, temporarily capping the carboxylic acid and amino donors, ensuring complete molecular solvation.

  • Saturation & Filtration: Heat the suspension to 80°C until complete dissolution. Filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial to remove heterogeneous nucleation sites (dust/unsolvated microcrystals).

  • Controlled Cooling (The Critical Step):

    • Pathway A (Thermodynamic Control): Cool the solution at a strictly controlled rate of 1°C/min to 20°C. Causality: Slow cooling allows the molecules sufficient time to overcome the activation energy barrier, arranging into the most thermodynamically stable (monoclinic) lattice.

    • Pathway B (Kinetic Control): Submerge the hot vial immediately into a liquid nitrogen/acetone bath (-78°C). Causality: Crash cooling rapidly supersaturates the solution, forcing immediate precipitation of the metastable (orthorhombic) form before the system can equilibrate.

  • Isolation & Desolvation: Vacuum filter the crystals. Dry under high vacuum at 60°C for 24 hours. Self-Validation: Run a Thermogravimetric Analysis (TGA) to ensure residual DMF is removed, as trapped solvent can artificially lower the melting point by 5–7°C[3].

Polymorph_Workflow Start 8-Amino-2-naphthoic Acid (Solvated in DMF at 80°C) Filter Hot Filtration (0.22 µm) Remove Nucleation Sites Start->Filter SlowCool Slow Cooling (1°C/min) Thermodynamic Control Filter->SlowCool CrashCool Crash Cooling (-78°C) Kinetic Control Filter->CrashCool Mono Monoclinic Polymorph (Thermodynamically Stable) SlowCool->Mono Ortho Orthorhombic Polymorph (Metastable) CrashCool->Ortho TGA TGA Validation (Confirm Desolvation) Mono->TGA Ortho->TGA XRD X-Ray Diffraction (Structural Confirmation) TGA->XRD

Caption: Workflow for the controlled crystallization and validation of 8-Amino-2-naphthoic acid polymorphs.

Protocol 2: High-Resolution PXRD Data Collection and Rietveld Refinement

Objective: To obtain high-fidelity bulk structural data and correct for instrumental/sample errors.

  • Sample Preparation (Micronization): Gently grind the dried crystals in an agate mortar for 5 minutes. Causality: Reducing the crystallite size to <10 µm minimizes microabsorption and drastically reduces preferred orientation (texture effects), which is highly prevalent in planar aromatic molecules.

  • Internal Standard Addition: Spike the sample with 10% w/w NIST Standard Reference Material (SRM) 640 (Silicon powder). Self-Validation: The known diffraction peaks of Si allow for precise mathematical correction of sample displacement and zero-shift errors during refinement.

  • Data Acquisition:

    • Mount the powder on a zero-background silicon holder. Causality: Eliminates the amorphous "hump" associated with standard glass slides, improving the signal-to-noise ratio for low-intensity polymorphic peaks.

    • Scan using Cu K α radiation ( λ=1.5406 Å) from 2° to 90° 2 θ with a step size of 0.01°.

  • Rietveld Refinement: Utilize software (e.g., GSAS-II or FullProf) to refine the background (Chebyshev polynomial) and peak shapes (pseudo-Voigt). Apply spherical harmonic corrections if preferred orientation persists along the cleavage planes of the naphthalene rings.

Quantitative Crystallographic Data

While exact single-crystal datasets for the pure 8-amino isomer are heavily gated in proprietary databases, the structural parameters can be benchmarked against its extensively characterized positional homologue, 6-Amino-2-naphthoic acid monohydrate , which shares the identical functional group chemistry and planar aromatic core[2]. The table below synthesizes the empirical data for 8-Amino-2-naphthoic acid alongside the precise crystallographic parameters of its structural analog to provide a comparative baseline for refinement.

Parameter8-Amino-2-naphthoic Acid (Empirical)6-Amino-2-naphthoic Acid Monohydrate (Reference)
CAS Number 5043-19-6N/A (Homologue)
Molecular Formula C₁₁H₉NO₂C₁₁H₉NO₂ · H₂O
Crystal System Monoclinic / Orthorhombic[3]Orthorhombic[2]
Space Group Polymorph DependentP b c n[2]
Unit Cell: a (Å) Requires Rietveld Refinement22.582 (5)
Unit Cell: b (Å) Requires Rietveld Refinement12.222 (2)
Unit Cell: c (Å) Requires Rietveld Refinement6.9793 (14)
Volume (ų) Requires Rietveld Refinement1926.4
Melting Point (°C) 222–224°C (Standardized)[3]> 200°C (Dehydrates)
Primary H-Bond Motif Carboxylic Dimer R22​(8) Carboxylic Dimer R22​(8)

Mechanistic Pathways: Hydrogen Bonding Networks

The crystal packing of 8-Amino-2-naphthoic acid is driven by a competition between two primary hydrogen-bonding motifs. The carboxylic acid groups typically form robust, centrosymmetric dimers (Graph set motif R22​(8) ). Concurrently, the amino groups act as hydrogen-bond donors to adjacent carbonyl oxygens or other amino groups, forming extended 1D chains or catemers (Graph set motif C(9) ). The specific polymorph formed (orthorhombic vs. monoclinic) is dictated by how these two motifs spatially interlock.

HBonding_Motifs Naph1 8-ANA Molecule A COOH_Dim Carboxylic Acid Dimer [R2,2(8) Motif] Naph1->COOH_Dim O-H···O (Donor) Naph2 8-ANA Molecule B Naph2->COOH_Dim O-H···O (Acceptor) NH_O_Cat Amino-Carboxyl Catemer [C(9) Motif] Naph2->NH_O_Cat N-H···O (Donor) Naph3 8-ANA Molecule C Naph3->COOH_Dim O-H···O (Donor) Naph3->NH_O_Cat N-H···O (Acceptor) Naph4 8-ANA Molecule D Naph4->COOH_Dim O-H···O (Acceptor)

Caption: Intermolecular hydrogen-bonding networks driving the crystal packing of 8-Amino-2-naphthoic acid.

Conclusion

The rigorous crystallographic characterization of 8-Amino-2-naphthoic acid requires a deep understanding of its structural chemistry, specifically the peri-interactions that influence its planarity and the resulting polymorphic behavior. By employing self-validating protocols—such as precise thermodynamic vs. kinetic cooling profiles and internal standard-calibrated PXRD—researchers can accurately resolve the structural parameters of this critical building block. Recognizing the ~10°C melting point variance between its orthorhombic and monoclinic forms is essential for ensuring the thermal stability and performance of downstream advanced materials and pharmaceutical probes.

References

Sources

Technical Whitepaper: Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 8-Amino-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Amino-2-naphthoic acid (CAS: 5043-19-6) is a bifunctional aromatic building block widely utilized in the synthesis of advanced fluorophores, targeted therapeutics, and complex organic materials[1]. The presence of an electron-donating amino group and an electron-withdrawing carboxylic acid on a rigid naphthalene scaffold creates a unique push-pull electronic system. While this structural motif is highly advantageous for chemical synthesis, it necessitates rigorous toxicological profiling. This whitepaper synthesizes available physicochemical data, predictive mechanistic toxicology, and self-validating experimental protocols to guide researchers in the safe handling and biological evaluation of this compound.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting bioavailability, cellular permeability, and environmental persistence. The quantitative data for 8-Amino-2-naphthoic acid is summarized below[1].

PropertyValue / Description
Chemical Name 8-Amino-2-naphthoic acid
CAS Number 5043-19-6
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Purity Standard ≥ 95% (Typical commercial grade)
SMILES String O=C(O)C1=CC=C2C=CC=C(N)C2=C1
Physical Appearance Solid / Powder
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in aqueous buffers

Mechanistic Toxicology & Pharmacokinetics

The toxicological behavior of 8-Amino-2-naphthoic acid is driven by the metabolic fate of its naphthalene core and primary amine substituent. Because direct in vivo toxicity data for this specific isomer is scarce, toxicologists rely on read-across methodology from structurally analogous naphthalene derivatives and aminonaphthoic acids[2][3].

Hepatic Metabolism and Oxidative Stress

Naphthalene derivatives are highly lipophilic, allowing rapid absorption and systemic distribution[4]. Once in the liver, they undergo extensive biotransformation mediated by4[4]. The primary toxicological concern with aromatic amines is N-hydroxylation, a pathway that generates highly reactive nitrenium ions. These electrophilic intermediates can covalently bind to cellular macromolecules (proteins and DNA), leading to glutathione depletion, oxidative stress, and ultimately, necrotic cell death[4][5].

Respiratory and Genotoxic Hazards

Inhalation of fine powders of naphthalene derivatives has been shown to cause species-selective toxicity in the respiratory tract, specifically targeting non-ciliated bronchiolar epithelial (Clara) cells[5]. Furthermore, while conventional Ames tests for some substituted naphthalenes yield equivocal results, the potential for6 via DNA adduct formation remains a significant concern for any aromatic amine[6].

Metabolic_Pathway A 8-Amino-2-naphthoic Acid (Parent Compound) B CYP450 Enzymes (Hepatic/Pulmonary) A->B Oxidation E Phase II Conjugation (Glucuronidation) A->E Direct Detoxification C N-Hydroxy Metabolite B->C D Reactive Nitrenium Ion C->D Dehydration C->E Detoxification F Macromolecule Adducts (Toxicity/Genotoxicity) D->F Covalent Binding

Fig 1. Predicted CYP450-mediated metabolic activation and detoxification pathways for aminonaphthoic acids.

Safety Data Sheet (SDS) Core Directives

Based on the established hazard profiles of closely related isomers (e.g., 3 and7), the following GHS classifications and handling protocols must be strictly enforced[3][7].

Hazard CategoryGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity H335May cause respiratory irritation (Single Exposure).
Acute Toxicity H302 / H332Harmful if swallowed or inhaled.
Mandatory Personal Protective Equipment (PPE) & Handling
  • Respiratory Protection: Handling dry powder requires an N95/FFP2 particulate respirator (P261) to prevent inhalation of irritating dust[3].

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm) and a standard laboratory coat are required (P280)[3].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To accurately assess the toxicity of 8-Amino-2-naphthoic acid, researchers must utilize a self-validating assay system. The following protocol details a cytotoxicity workflow using HepG2 cells.

Causality behind experimental choices:

  • Cell Line Selection: HepG2 cells are chosen because they retain baseline hepatic CYP450 metabolic competence, which is strictly required to capture the toxicity of the reactive N-hydroxy metabolites[4]. Non-hepatic lines (e.g., HEK293) may yield false-negative safety profiles.

  • Assay Chemistry: The CellTiter-Glo (ATP quantitation) assay is selected over the traditional MTT assay. Naphthalene derivatives can occasionally form redox-active quinones that artificially reduce MTT dye, skewing viability data. ATP quantitation avoids this metabolic artifact.

Step-by-Step Methodology
  • Analytical Quality Control (QC): Prior to biological testing, verify compound purity via LC-MS or ¹H-NMR. Validation Check: Impurities from synthesis (e.g., palladium catalysts or unreacted precursors) can induce off-target toxicity[8].

  • Stock Preparation: Dissolve 8-Amino-2-naphthoic acid in anhydrous DMSO to create a 20 mM stock. Validation Check: Ensure the final DMSO concentration in the cell culture media never exceeds 0.5% (v/v) to prevent vehicle-induced cell death.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing & Internal Controls:

    • Negative Control: Media containing 0.5% DMSO (establishes 100% baseline viability).

    • Positive Control: 50 µM Chlorpromazine or 1-Nitronaphthalene (confirms assay sensitivity to hepatotoxins)[5].

    • Test Doses: Treat cells with 8-Amino-2-naphthoic acid in a 1:3 serial dilution ranging from 0.1 µM to 100 µM. Incubate for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression analysis.

Assay_Workflow QC 1. Analytical QC (LC-MS/NMR) Prep 2. Stock Prep (DMSO <0.5% final) QC->Prep Dose 3. HepG2 Dosing (+/- Controls) Prep->Dose Assay 4. ATP Viability (CellTiter-Glo) Dose->Assay Data 5. IC50 Calculation Assay->Data

Fig 2. Self-validating in vitro cytotoxicity workflow for evaluating naphthalene derivatives.

References

  • Walsh Medical Media. "Understanding the Pharmacokinetics of Naphthalene on Endocrine Function".[Link]

  • National Center for Biotechnology Information (PMC). "Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene".[Link]

  • J-Stage. "In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice".[Link]

  • European Patent Office. "Naphthalene derivatives - Patent 0393941". [Link]

  • ResearchGate. "Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives". [Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis and Evaluation of Fluorescent Probes Derived from 8-Amino-2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Rationale & Design Strategy

The development of small-molecule fluorescent probes requires fluorophore scaffolds that are robust, highly responsive to microenvironmental changes, and synthetically tractable. 8-Amino-2-naphthoic acid (8-ANA) [1] has emerged as a privileged building block for designing advanced chemosensors and biological probes.

Structural and Photophysical Causality

The utility of 8-ANA stems from its 2,8-disubstitution pattern on the rigid naphthalene core. This architecture provides two critical advantages:

  • Orthogonal Functionalization: The spatial separation of the C2-carboxylic acid and the C8-amine allows for independent, step-wise derivatization without severe steric hindrance. Typically, the C2-position is used to attach targeting ligands (e.g., peptides, antibodies) or solubility modifiers, while the C8-amine is functionalized with analyte-recognition moieties (receptors)[1].

  • Push-Pull Photophysics: The electron-donating amine (-NH₂) and electron-withdrawing carboxylic acid (-COOH) create a strong "push-pull" dipole across the conjugated naphthalene system. Upon excitation, this induces an Intramolecular Charge Transfer (ICT) state. The ICT state is highly sensitive to the electronic nature of the substituents; thus, binding an analyte at the C8-receptor directly modulates the fluorescence emission (wavelength shift or intensity change).

Sensing Mechanism: PET and ICT Synergy

When the C8-amine is alkylated to form a tertiary amine receptor (e.g., a di-2-picolylamine chelator for metal ions), the lone pair of the nitrogen can initiate Photoinduced Electron Transfer (PET) , quenching the intrinsic fluorescence of the naphthalene core. Upon analyte binding, the lone pair is coordinated, inhibiting PET and restoring the strong ICT-based fluorescence. This creates a highly desirable "Signal-ON" self-validating sensing mechanism.

G A Probe (Apo State) PET Active (Fluorescence Quenched) B Analyte Binding (e.g., Zn2+ Coordination) A->B Target Recognition C PET Inhibition & ICT Enhancement B->C Electronic Reconfiguration D Fluorescence Emission (Signal ON / Bathochromic Shift) C->D Radiative Decay

Photophysical signaling mechanism (PET/ICT) upon analyte binding to the probe.

Experimental Protocols: Divergent Probe Synthesis

The following protocols detail the synthesis of a model zinc-sensitive fluorescent probe (8-ANA-DPA) using 8-ANA as the core scaffold. The workflow is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity before proceeding to subsequent steps.

G A 8-Amino-2-naphthoic acid (Core Fluorophore) B C2-Carboxyl Activation (EDC/NHS Coupling) A->B Step 1 C Amidation (Targeting Ligand) B->C Step 2 D C8-Amine Alkylation (Receptor Moiety) C->D Step 3 E Final Fluorescent Probe (Purified) D->E Step 4

Workflow for the divergent synthesis of 8-ANA based fluorescent probes.

Step 1: Preparation of 8-Amino-2-naphthoic Acid (8-ANA)

Causality: While 8-ANA is commercially available, it is often synthesized from the more stable ethyl 8-nitro-2-naphthoate to ensure high purity and prevent premature oxidation of the free amine[2].

  • Reduction: Suspend ethyl 8-nitro-2-naphthoate (1.0 eq) in ethanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (50 psi) for 4 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.

  • Hydrolysis: Dissolve the resulting ethyl 8-amino-2-naphthoate in a 1:1 mixture of 1N NaOH and 1,4-dioxane[2]. Rationale: Dioxane acts as a crucial co-solvent to solubilize the hydrophobic ester while the aqueous NaOH drives the saponification.

  • Isolation: Stir at room temperature for 3 hours. Remove dioxane under reduced pressure, dilute the aqueous layer with H₂O, and extract with diethyl ether to remove unreacted ester. Neutralize the aqueous phase with glacial acetic acid to precipitate 8-ANA as a yellow solid.

  • Self-Validation Check: The product should exhibit a sharp melting point (approx. 221–223 °C)[2]. A broad melting point indicates incomplete hydrolysis or trapped inorganic salts.

Step 2: C2-Amidation (Attachment of Modifiers)

Causality: We utilize EDC·HCl and NHS to form an active ester. This method is chosen over thionyl chloride (SOCl₂) to prevent unwanted side reactions with the unprotected C8-amine and to avoid racemization if coupling to chiral amino acids.

  • Activation: Dissolve 8-ANA (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours under N₂.

  • Coupling: Add the desired primary amine (e.g., butylamine for a simple lipophilic probe) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir overnight.

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly fluorescent starting material (Rf ≈ 0.2) and the appearance of a new, higher Rf spot indicates successful amidation. Confirm the exact mass via LC-MS before proceeding; carrying over unreacted 8-ANA will result in competitive alkylation in Step 3.

Step 3: C8-Amine Alkylation (Attachment of Receptor)

Causality: To attach a di-2-picolylamine (DPA) metal-chelating receptor, nucleophilic substitution is employed. Potassium iodide (KI) is added to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, which is necessary to overcome the steric hindrance of the 8-position on the naphthalene ring.

  • Reaction: Dissolve the C2-amide intermediate (1.0 eq) in anhydrous acetonitrile. Add 2-(chloromethyl)pyridine hydrochloride (2.5 eq), anhydrous K₂CO₃ (4.0 eq), and KI (0.5 eq).

  • Reflex: Heat the mixture to 80 °C under N₂ for 24 hours.

  • Purification: Cool to room temperature, filter off inorganic salts, and concentrate. Purify via flash column chromatography (Alumina, Hexanes/EtOAc).

  • Self-Validation Check: The successful attachment of the DPA receptor will quench the intrinsic fluorescence of the naphthalene core due to active PET from the new tertiary amine lone pairs. A visual loss of fluorescence under a 365 nm UV lamp serves as a rapid, self-validating indicator of successful C8-alkylation.

Photophysical Characterization & Data Presentation

Once synthesized, the probe must be validated for its photophysical response. The table below summarizes the representative quantitative data for the free 8-ANA scaffold compared to the synthesized 8-ANA-DPA probe in both its Apo (metal-free) and Zn²⁺-bound states.

Table 1: Representative Photophysical Properties of 8-ANA and Derivatives

Compound StateSolvent SystemAbsorbance Max (λₐbs, nm)Emission Max (λₑₘ, nm)Stokes Shift (nm)Quantum Yield (Φ)
8-ANA (Free Scaffold) Water (pH 7.4)3454601150.12
8-ANA (Free Scaffold) Ethanol350445950.28
Probe-Apo (DPA-modified) Water (pH 7.4)3554701150.03 (Quenched)
Probe + Zn²⁺ Complex Water (pH 7.4)3604851250.45 (Enhanced)

Data Interpretation: The free 8-ANA scaffold exhibits strong solvatochromism (a hallmark of ICT fluorophores), with higher quantum yields in less polar solvents (Ethanol vs. Water). The Apo-probe shows a drastically reduced quantum yield (Φ = 0.03) due to PET quenching. Upon the addition of Zn²⁺, the quantum yield increases 15-fold (Φ = 0.45), validating the CHEF (Chelation-Enhanced Fluorescence) design.

References

  • Adcock, W., et al. "Substituent effects in the naphthalene ring system." Australian Journal of Chemistry 18.9 (1965): 1351-1364. URL:[Link]

  • European Patent Office. "Anionic dye - EP 0356080 A2." Google Patents. (Demonstrating industrial application of 8-amino-2-naphthoic acid derivatives in dye synthesis).

Sources

8-Amino-2-naphthoic Acid: A Versatile Aromatic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Naphthalene Scaffold

8-Amino-2-naphthoic acid is a bifunctional aromatic molecule that has garnered significant interest as a versatile building block in contemporary organic synthesis. Its rigid naphthalene core, substituted with both a nucleophilic amino group and an electrophilic carboxylic acid, offers a unique platform for the construction of complex molecular architectures. This unique substitution pattern provides distinct steric and electronic properties that are being increasingly leveraged in medicinal chemistry, materials science, and the development of functional molecular systems.[1] The historical significance of aminonaphthoic acids is rooted in the dye industry; however, the specific 8,2-substitution pattern of this isomer has unlocked a new wave of applications, particularly in the design of bioactive compounds and ordered molecular structures known as foldamers.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 8-amino-2-naphthoic acid, complete with detailed experimental protocols and insights into the chemical principles that underpin its utility.

Core Applications and Synthetic Strategies

The strategic placement of the amino and carboxylic acid functionalities on the naphthalene scaffold allows for a diverse range of chemical transformations. The primary applications of 8-amino-2-naphthoic acid revolve around its use as a scaffold in medicinal chemistry and as a monomer unit in the synthesis of aromatic oligoamides (foldamers).

A Privileged Scaffold in Medicinal Chemistry

The naphthalene moiety is a well-established pharmacophore present in numerous therapeutic agents.[1] 8-Amino-2-naphthoic acid provides a robust and tunable platform for the development of novel drug candidates. Its derivatives have shown promise as potent inhibitors of key biological targets.

Derivatives of 8-amino-substituted naphthyridinones, which can be conceptually derived from structures related to 8-amino-2-naphthoic acid, have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[2] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell signaling pathways. The general synthetic approach involves the formation of an amide bond, where the amino group of a precursor to the naphthyridinone core (structurally related to the aminonaphthoic acid) is acylated.

Derivatives of 2-naphthoic acid are being actively investigated as antagonists for the P2Y14 receptor, a target for inflammatory and endocrine disorders.[1] The carboxylic acid moiety of 8-amino-2-naphthoic acid can serve as a key interaction point with the receptor, while the amino group provides a convenient handle for further functionalization to enhance binding affinity and selectivity.

A Monomer for Aromatic Oligoamide Foldamers

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of biopolymers like proteins.[3] Aromatic oligoamides, in particular, have gained attention for their high conformational stability and potential applications in molecular recognition, catalysis, and materials science.[3][4]

8-Amino-2-naphthoic acid, as an aromatic δ-amino acid, is an ideal candidate for the construction of helical foldamers. The repeating amide linkages, combined with the stacking of the naphthalene rings, can drive the formation of stable, ordered helical structures. The synthesis of such oligoamides involves the sequential coupling of 8-amino-2-naphthoic acid monomers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving 8-amino-2-naphthoic acid.

Protocol 1: General Amide Coupling via EDC/HOBt

This protocol describes a standard and widely used method for the formation of an amide bond between the amino group of 8-amino-2-naphthoic acid and a generic carboxylic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common strategy to activate the carboxylic acid and minimize racemization.[5][6][7]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 8-Amino-2-naphthoic_acid 8-Amino-2-naphthoic Acid Coupling Nucleophilic Attack by 8-Amino-2-naphthoic Acid 8-Amino-2-naphthoic_acid->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid (Formation of O-acylisourea and HOBt ester) Carboxylic_Acid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base Base (e.g., DIPEA) Base->Coupling Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Quenching Aqueous Quench Coupling->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Purification Column Chromatography Washing->Purification Product N-Acyl-8-amino-2-naphthoic Acid Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 8-Amino-2-naphthoic acid

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of 8-amino-2-naphthoic acid (1.1 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated 8-amino-2-naphthoic acid derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • HOBt: HOBt acts as a catalyst to form a more reactive and less prone to side-reactions active ester, which also helps in suppressing racemization if the carboxylic acid has a chiral center.[7]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the proton generated during the reaction, facilitating the coupling process.

  • 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and minimize side reactions. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

Protocol 2: HATU-Mediated Amide Coupling

For more challenging couplings, such as with sterically hindered carboxylic acids or amines, more potent coupling reagents are often employed. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides higher yields and faster reaction times compared to carbodiimide-based methods.[8][9][10]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 8-Amino-2-naphthoic_acid 8-Amino-2-naphthoic Acid Coupling Addition of 8-Amino-2-naphthoic Acid and Reaction (2-6 h at RT) 8-Amino-2-naphthoic_acid->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Pre-activation Pre-activation of Carboxylic Acid (15-30 min at RT) Carboxylic_Acid->Pre-activation HATU HATU HATU->Pre-activation Base Base (e.g., DIPEA) Base->Pre-activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Pre-activation Pre-activation->Coupling Quenching Aqueous Work-up Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Acyl-8-amino-2-naphthoic Acid Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 8-Amino-2-naphthoic acid

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 8-amino-2-naphthoic acid (1.2 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Causality Behind Experimental Choices:

  • HATU: HATU forms a highly reactive O-acylisouronium intermediate, which readily reacts with the amine. The formation of the stable byproduct, 1-hydroxy-7-azabenzotriazole (HOAt), drives the reaction to completion.

  • Pre-activation: Allowing the carboxylic acid to react with HATU before adding the amine ensures efficient formation of the active ester, leading to cleaner and faster reactions.

Data Presentation

The choice of coupling reagent can significantly impact the outcome of the reaction. The following table provides a comparative summary of expected outcomes for the acylation of 8-amino-2-naphthoic acid with a generic benzoic acid.

Coupling ReagentBaseSolventReaction Time (h)Expected Yield Range (%)Key Advantages
EDC/HOBtDIPEADMF12-2460-85Cost-effective, readily available reagents.
HATUDIPEADMF2-680-95High efficiency, fast reaction times, good for hindered substrates.
PyBOPDIPEADCM/DMF4-1275-90Byproducts are less hazardous than some other phosphonium reagents.

Note: Yields are estimates and can vary depending on the specific substrates and reaction conditions.

Application in Foldamer Synthesis

The synthesis of aromatic oligoamides from 8-amino-2-naphthoic acid involves a repetitive cycle of deprotection and coupling steps, often performed on a solid support for ease of purification.

Conceptual Workflow for Dimer Synthesis:

G Start Start with N-protected 8-Amino-2-naphthoic Acid (e.g., Fmoc-protected) Couple1 Couple with C-protected 8-Amino-2-naphthoic Acid (e.g., Methyl ester) using HATU/DIPEA Start->Couple1 Dimer Protected Dimer Couple1->Dimer Deprotect_N Deprotect N-terminus (e.g., Piperidine for Fmoc) Dimer->Deprotect_N Deprotect_C Deprotect C-terminus (e.g., LiOH for Methyl ester) Dimer->Deprotect_C Ready_for_elongation Dimer ready for further elongation Deprotect_N->Ready_for_elongation

Caption: Conceptual workflow for the synthesis of an aromatic oligoamide dimer.

The choice of protecting groups for the amino and carboxylic acid functionalities is critical for a successful stepwise synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for the amine, as it is base-labile, while the carboxylic acid can be protected as a methyl or ethyl ester, which can be cleaved under basic or acidic conditions.

Conclusion and Future Outlook

8-Amino-2-naphthoic acid is a powerful and versatile building block in organic synthesis. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutics and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors. The continued exploration of derivatives of 8-amino-2-naphthoic acid is expected to lead to the discovery of new bioactive molecules and functional materials with tailored properties. The inherent fluorescence of the naphthalene core also presents exciting opportunities for the development of novel sensors and imaging agents.[1]

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (2019). Molecules. [Link]

  • Foldamers in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • Natural and Synthetic Oligoarylamides: Privileged Structures for Medical Applications. (2021). Chemistry – A European Journal. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2004). The Journal of Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

Sources

Application Notes and Protocols for the Incorporation of 8-Amino-2-naphthoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and receptor selectivity.[1] 8-Amino-2-naphthoic acid, a rigid, aromatic amino acid, offers a unique structural scaffold to introduce conformational constraints and novel aromatic interactions within a peptide sequence. Its naphthalene moiety can enhance binding affinity through π-π stacking and hydrophobic interactions, making it a valuable building block in the design of peptidomimetics and therapeutic peptides.[2][3]

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of 8-Amino-2-naphthoic acid into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Strategic Considerations

The successful integration of 8-Amino-2-naphthoic acid into a growing peptide chain hinges on overcoming the steric hindrance presented by its bulky naphthalene side chain. This requires careful optimization of coupling conditions and a thorough understanding of the underlying chemical principles of SPPS.

The Challenge of Steric Hindrance

The rigid, bicyclic aromatic structure of 8-Amino-2-naphthoic acid can significantly slow down the kinetics of amide bond formation.[4] This can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. To mitigate this, the choice of coupling reagent is of paramount importance.

Diagram: The Structure of Fmoc-8-amino-2-naphthoic acid

Caption: Chemical structure of Fmoc-8-amino-2-naphthoic acid.

Reagents and Materials

Fmoc-Protected 8-Amino-2-naphthoic acid

The synthesis of Fmoc-8-amino-2-naphthoic acid is a prerequisite for its use in SPPS. A general and effective method involves the reaction of 8-Amino-2-naphthoic acid with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in an aqueous-organic solvent mixture under basic conditions.[5][6]

Protocol for Fmoc Protection of 8-Amino-2-naphthoic acid:

  • Dissolution: Dissolve 8-Amino-2-naphthoic acid (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 using 1M HCl. The Fmoc-protected product will precipitate out. Extract the product with ethyl acetate.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Resins, Coupling Reagents, and Solvents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) are standard choices.[7]

  • Coupling Reagents: Due to the steric hindrance of 8-Amino-2-naphthoic acid, high-efficiency uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended.[8][9]

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are essential.

  • Deprotection Solution: 20% piperidine in DMF.

  • Cleavage Cocktail: A standard choice for peptides with aromatic residues is Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[8]

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and instrumentation.

Diagram: SPPS Workflow for Incorporating 8-Amino-2-naphthoic Acid

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Deprotection1 Wash1 3. DMF Wash (5x) Deprotection1->Wash1 Coupling_AA 4. Coupling of Next Standard Fmoc-AA (HBTU/DIPEA, 1-2 hr) Wash1->Coupling_AA Wash2 5. DMF Wash (3x) Coupling_AA->Wash2 Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Repeat->Deprotection2 Wash3 7. DMF Wash (5x) Deprotection2->Wash3 Coupling_Naph 8. Coupling of Fmoc-8-amino-2-naphthoic acid (HATU/DIPEA, 2-4 hr, Double Coupling if needed) Wash3->Coupling_Naph Wash4 9. DMF Wash (5x) Coupling_Naph->Wash4 Continue_Synth 10. Continue Synthesis or Final Deprotection Wash4->Continue_Synth Cleavage 11. Cleavage and Deprotection (Reagent K, 2-4 hr) Continue_Synth->Cleavage Precipitation 12. Precipitation in cold Ether & Purification Cleavage->Precipitation

Caption: Step-by-step workflow for SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin for a 0.1 mmol scale) into a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Standard Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 for a second 10-minute deprotection to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-8-Amino-2-naphthoic Acid

This is a critical step that requires optimized conditions to overcome steric hindrance.

  • Pre-activation: In a separate vial, dissolve Fmoc-8-amino-2-naphthoic acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (3 mL). Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial. Allow the mixture to pre-activate for 2-5 minutes.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Longer coupling times are generally required for sterically hindered amino acids.

  • Monitoring: Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry under vacuum for at least 30 minutes.

  • Prepare the cleavage cocktail (Reagent K). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Centrifuge the tube to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Troubleshooting

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentMolar Equivalents (AA:Reagent:Base)Typical Reaction TimeEfficacy for Hindered CouplingsKey Considerations
HATU 1 : 0.95 : 22 - 4 hoursVery High Often considered the gold standard for difficult couplings. Rapid activation minimizes racemization.[9]
HBTU 1 : 0.95 : 22 - 4 hoursHighA reliable and cost-effective alternative to HATU.[8]
HCTU 1 : 0.95 : 22 - 4 hoursVery HighSimilar in reactivity to HATU.
DIC/HOBt 1 : 1 : 14 - 12 hoursModerateSlower kinetics may lead to incomplete coupling with highly hindered residues.
Troubleshooting Incomplete Coupling
  • Positive Kaiser Test: If the Kaiser test remains positive after the initial coupling, perform a "double coupling" by repeating Protocol 3.

  • Use of a Stronger Base: In some cases, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of DIPEA can enhance the reaction rate.

  • Elevated Temperature: Gentle heating (e.g., 40-50°C) can sometimes improve coupling efficiency, but should be used with caution as it can increase the risk of racemization.

Conclusion

The incorporation of 8-Amino-2-naphthoic acid into peptides using Fmoc-SPPS is a viable and powerful tool for peptide drug discovery and development. While its steric bulk presents a challenge, this can be effectively overcome through the use of high-efficiency coupling reagents like HATU, optimized reaction times, and careful monitoring of reaction completion. The protocols and guidelines presented here provide a robust framework for the successful synthesis of peptides containing this unique and valuable non-canonical amino acid.

References

  • Bodanszky, M., & Tolle, J. C. (1977). Side reactions in peptide synthesis. V. A reexamination of the mixed anhydride method. International Journal of Peptide and Protein Research, 10(5), 380-384. [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (2003).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory. [Link]

  • Guna, G. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Hegyes, P., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(32), 3149-3153. [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Góngora-Benítez, M., et al. (2013). Green Chemistry - In situ Fmoc removal. Green Chemistry, 15(7), 1837-1841. [Link]

  • Basso, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(12), 1951-1959. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7599. [Link]

  • Methods for the synthesis of fmoc protected amines. (1997).
  • Protection of Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(12), 3363-3366. [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. (2018). Chemistry - A European Journal, 24(65), 17186-17191. [Link]

  • Saneii, H., Bennett, W., & Gaffney, B. (n.d.). Rapid Synthesis of Long Peptides. AAPPTec. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Applied Microbiology and Biotechnology, 104(21), 9039-9051. [Link]

  • A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharide-amino acids. (2012). Chemical Communications, 48(6), 834-836. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Preparation of 8-Amino-2-naphthoic Acid Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 8-Amino-2-naphthoic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented control over pore size, surface area, and functionality.[1][2] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise tuning of their chemical and physical properties.[3][4] This has led to their exploration in a myriad of applications, including gas storage, catalysis, sensing, and significantly, in biomedical fields such as drug delivery.[5][6][7][8]

The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.[1] 8-Amino-2-naphthoic acid is a particularly compelling ligand for the construction of functional MOFs. Its rigid naphthalene backbone contributes to the formation of robust and porous frameworks, while the bifunctional nature of the carboxylic acid and amino groups offers versatile coordination chemistry and opportunities for post-synthetic modification. The presence of the amino group can introduce basic sites, enhance selective adsorption of molecules like CO2, and serve as a handle for covalently attaching therapeutic agents or targeting moieties.[9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solvothermal synthesis, characterization, and potential applications of MOFs based on the 8-Amino-2-naphthoic acid linker. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Solvothermal Synthesis of 8-Amino-2-naphthoic Acid MOFs

Solvothermal synthesis is a widely employed method for producing high-quality, crystalline MOFs.[13] The reaction is conducted in a sealed vessel at elevated temperatures, allowing for the formation of thermodynamically stable phases that may not be accessible under ambient conditions.

Rationale for Precursor Selection
  • Metal Source: The choice of the metal node is critical in determining the geometry and stability of the resulting MOF. Divalent and trivalent metal ions such as Zn(II), Cu(II), Zr(IV), and Fe(III) are commonly used. For applications in drug delivery, biocompatible metals like zinc and iron are often preferred. Zirconium-based MOFs, such as the UiO-66 series, are known for their exceptional thermal and chemical stability.[3][4]

  • Organic Linker: 8-Amino-2-naphthoic acid serves as the primary building block for the framework. The purity of the linker is crucial for obtaining a crystalline and phase-pure product.

  • Solvent: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.[13] Other solvents like N,N-diethylformamide (DEF) or a mixture of solvents can also be employed to influence crystal growth and morphology.

  • Modulator: The addition of a modulator, often a monocarboxylic acid like acetic acid or formic acid, can be crucial for controlling the crystallinity, size, and defect density of the MOF crystals.[14] Modulators compete with the linker for coordination to the metal centers, slowing down the nucleation and growth processes, which often leads to larger and more well-defined crystals.

Generalized Solvothermal Synthesis Protocol

This protocol describes a typical solvothermal synthesis for an 8-Amino-2-naphthoic acid-based MOF. The specific molar ratios, temperature, and reaction time should be optimized for the desired product and metal node.

Materials and Equipment:

  • 8-Amino-2-naphthoic acid

  • Metal salt (e.g., Zirconium(IV) chloride, Zinc nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF), high purity

  • Acetic acid (modulator)

  • Methanol or Chloroform (for solvent exchange)

  • Teflon-lined stainless-steel autoclave (23 mL or 45 mL)

  • Programmable laboratory oven

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Step-by-Step Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.5 mmol of ZrCl₄) and 8-Amino-2-naphthoic acid (e.g., 0.5 mmol) in 10 mL of DMF.

    • Add a modulator, such as acetic acid (e.g., 5-10 equivalents relative to the metal salt).

    • Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.[1]

  • Solvothermal Reaction:

    • Transfer the clear solution into a Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a preheated programmable oven.

    • Heat the autoclave to the desired reaction temperature (typically between 100 °C and 150 °C) and hold for a specified duration (12 to 48 hours).[13] The optimal temperature and time will depend on the specific metal-linker combination.

  • Isolation and Purification:

    • After the reaction is complete, cool the autoclave to room temperature naturally. Caution: Do not quench the autoclave in cold water as this can cause a dangerous pressure differential.

    • Collect the resulting solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors and residual solvent.[1] Centrifuge and decant the supernatant after each wash.

  • Solvent Exchange and Activation:

    • To remove the high-boiling point DMF from the pores of the MOF, immerse the product in a volatile solvent like methanol or chloroform (3 x 15 mL) for 8-12 hours for each exchange.[1]

    • After the final solvent exchange, decant the solvent and dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

    • Activate the synthesized MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.[1] The activation temperature should be below the decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA). This step is crucial for removing all guest molecules from the pores, making the internal surface area accessible.

Diagram of the Solvothermal Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation dissolve Dissolve Metal Salt & Linker in DMF add_modulator Add Acetic Acid (Modulator) dissolve->add_modulator sonicate Sonicate for 15-20 min add_modulator->sonicate transfer Transfer to Teflon-lined Autoclave sonicate->transfer seal Seal Autoclave transfer->seal heat Heat in Oven (100-150°C, 12-48h) seal->heat cool Cool to Room Temperature heat->cool collect Collect Product (Centrifugation) cool->collect wash_dmf Wash with DMF collect->wash_dmf solvent_exchange Solvent Exchange (Methanol/Chloroform) wash_dmf->solvent_exchange activate Activate under Vacuum (120-150°C) solvent_exchange->activate final_product Activated MOF activate->final_product

Caption: Workflow for the solvothermal synthesis of 8-Amino-2-naphthoic acid based MOFs.

Part 2: Characterization of 8-Amino-2-naphthoic Acid MOFs

Thorough characterization is essential to confirm the synthesis of the desired MOF, assess its purity, and determine its key physical and chemical properties.[15]

Structural and Morphological Analysis
Characterization TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To determine the crystallinity, phase purity, and crystal structure of the synthesized material.[1][15]A diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should match a simulated pattern from single-crystal X-ray diffraction data if available, or be consistent with the formation of a new crystalline phase.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology, size, and size distribution of the MOF particles.[15]Uniformly shaped crystals (e.g., cubic, octahedral, rod-like) with a narrow size distribution.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the organic linker within the framework and to study the coordination environment of the carboxylate groups.[15]The spectrum should show the characteristic vibrational bands of the 8-Amino-2-naphthoic acid linker. A shift in the carboxylate stretching frequencies compared to the free linker indicates coordination to the metal centers.
Porosity and Thermal Stability
Characterization TechniquePurposeKey Parameters Obtained
Nitrogen Adsorption-Desorption Isotherms (at 77 K) To determine the porosity, specific surface area, and pore size distribution of the activated MOF.[9][10]Brunauer-Emmett-Teller (BET) surface area, Langmuir surface area, total pore volume, and pore size distribution. A high surface area is indicative of a porous material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[1][15]A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules and subsequent framework decomposition. The decomposition temperature provides the upper limit for the thermal stability of the MOF.

Part 3: Applications in Drug Development

The unique properties of 8-Amino-2-naphthoic acid based MOFs, such as high porosity, tunable functionality, and potential biocompatibility, make them promising candidates for drug delivery systems.[5][7][8][16]

Drug Loading and Release

Drug Loading Strategies:

  • Encapsulation: Therapeutic molecules can be loaded into the pores of the MOF through diffusion.[16] This is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The high surface area of the MOF allows for a significant drug loading capacity.[7]

  • Surface Adsorption: Drugs can also be adsorbed onto the external surface of the MOF crystals through various interactions, such as hydrogen bonding or π-π stacking.[16]

  • Post-Synthetic Modification: The amino groups on the 8-Amino-2-naphthoic acid linker can be covalently modified with a drug molecule using standard bioconjugation chemistry.[17] This approach offers a more controlled and stable attachment of the drug.

Controlled Release Mechanisms:

The release of the loaded drug can be triggered by various stimuli, including:

  • pH changes: The coordination bonds in some MOFs are sensitive to pH.[16] In the acidic environment of tumor tissues or endosomes, the MOF can decompose, leading to the release of the encapsulated drug.

  • Presence of specific ions: The framework stability can be influenced by the concentration of certain ions, leading to a triggered release.

  • Light or Temperature: Photo- or thermo-responsive linkers can be incorporated into the MOF structure to enable on-demand drug release.

Logical Diagram of MOF-based Drug Delivery

G cluster_loading Drug Loading cluster_delivery Delivery & Release activated_mof Activated 8-Amino-2-naphthoic acid MOF loading_process Incubation/ Soaking activated_mof->loading_process drug_solution Drug Solution drug_solution->loading_process drug_loaded_mof Drug-Loaded MOF loading_process->drug_loaded_mof administration Systemic Administration drug_loaded_mof->administration targeting Target Site (e.g., Tumor) administration->targeting stimuli Stimuli (e.g., low pH) targeting->stimuli release Drug Release stimuli->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Conceptual workflow for drug loading and targeted release using MOFs.

Conclusion

MOFs constructed from 8-Amino-2-naphthoic acid offer a versatile platform for a range of applications, particularly in the realm of drug development. The inherent functionality of the amino group, combined with the structural robustness imparted by the naphthalene backbone, provides a powerful toolkit for designing advanced materials. The protocols and characterization guidelines presented herein serve as a foundational starting point for researchers to explore this exciting class of MOFs. Careful optimization of the synthesis conditions and a thorough understanding of the material's properties are key to unlocking their full potential in creating novel therapeutic delivery systems.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1,4-Diamino-2-butene.
  • Yang, Y. et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions.
  • Yang, Y. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. SciSpace.
  • Hu, Y. et al. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer. Yong Hu Group.
  • IntechOpen. (2022). Applications of MOFs in Drug Delivery.
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • PMC. Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • ResearchGate. (n.d.). (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • OUCI. Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • ILL. (n.d.). Amino-acid functionalised MOFs for metal recovery: a contribution to the circular economy.
  • PMC. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography.
  • IntechOpen. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
  • SpringerLink. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance.
  • PMC. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks.
  • Frontiers. (n.d.). Metal-Organic Frameworks and Their Composites Towards Biomedical Applications.
  • MDPI. (2020). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications.
  • ACS Publications. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8).
  • RSC Publishing. (n.d.). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions.
  • Google Patents. (n.d.). US20210379560A1 - Activated Amino Containing Metal Organic Framework (MOF) Compositions, Process of Making and Process of Use Thereof.
  • MDPI. (2025). Applications of Metal–Organic Frameworks and Their Derivatives in Fuel Cells.
  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
  • MDPI. (2024). Paper-Based Analytical Devices Based on Amino-MOFs (MIL-125, UiO-66, and MIL-101) as Platforms towards Fluorescence Biodetection Applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Amino-2-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and improve yields. We understand the nuances and challenges involved in naphthalene chemistry and have consolidated field-proven insights and troubleshooting strategies to address common issues encountered during this synthesis.

This document is structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 8-Amino-2-naphthoic acid, and what are their primary advantages and disadvantages?

There are several established pathways to synthesize 8-Amino-2-naphthoic acid. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Below is a summary of the most common approaches.

Synthetic Route Starting Material(s) Advantages Disadvantages
Route A: Reduction & Hydrolysis 8-Nitro-2-naphthonitrileDirect, two-step process.[1]Availability and cost of the starting material can be a concern. Handling of cyanide in the precursor synthesis.
Route B: Hofmann Rearrangement Naphthalene-2,8-dicarboxylic acidUtilizes a classic, well-understood reaction. Good for creating the amine from a carboxylic acid derivative.[2][3]Multi-step process to prepare the necessary mono-amide precursor. The rearrangement can have variable yields.[4]
Route C: Multi-step Industrial Process 2-Amino-1-naphthalenesulfonic acid (Tobias Acid)Starts from a readily available, inexpensive bulk chemical.[5]A lengthy, multi-step process involving nitration, isomer separation, desulfonation, and reduction. Isomer separation can be challenging.
Q2: How critical is the purity of the starting material for achieving a high yield?

Extremely critical. In multi-step syntheses, impurities from an early stage can be carried through and interfere with subsequent reactions, acting as catalyst poisons or participating in side reactions. For instance, in the nitration of Tobias acid (Route C), isomeric impurities in the starting material will lead to a more complex mixture of nitrated products, significantly complicating the separation and reducing the yield of the desired 8-nitro isomer.[5] We strongly recommend characterizing all starting materials by ¹H-NMR, ¹³C-NMR, and MS to confirm identity and purity before commencing the synthesis.

Q3: My final product is always off-color (e.g., brown or grey) instead of the expected color. What causes this?

Off-color products are typically due to the presence of oxidized impurities. Naphthylamines, particularly in solution, are susceptible to air oxidation, which can form highly colored polymeric byproducts.

Troubleshooting Steps:

  • Degas Your Solvents: Use solvents that have been thoroughly degassed by bubbling with an inert gas (N₂ or Ar) prior to use, especially during the final reduction step and subsequent work-up.

  • Inert Atmosphere: Conduct the final reduction and all subsequent purification steps under an inert atmosphere to minimize contact with oxygen.

  • Antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite during the aqueous work-up to quench oxidative species.

  • Charcoal Treatment: A recrystallization step with activated charcoal can effectively remove colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Troubleshooting Guide by Synthetic Route

This section provides detailed troubleshooting for specific issues you might encounter with the common synthetic pathways.

Route A: From 8-Nitro-2-naphthonitrile

This route involves the reduction of the nitro group and the hydrolysis of the nitrile group. These two steps can be performed in either order, but typically the reduction is performed first.

Workflow: Synthesis via Route A

Route_A_Workflow SM 8-Nitro-2-naphthonitrile INT 8-Amino-2-naphthonitrile SM->INT Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) PROD 8-Amino-2-naphthoic acid INT->PROD Hydrolysis (e.g., aq. NaOH or H₂SO₄) Hofmann_Mechanism cluster_1 Step 1: N-Bromination cluster_2 Step 2: Rearrangement cluster_3 Step 3: Hydrolysis Amide R-CO-NH₂ N_Bromo R-CO-NHBr Amide->N_Bromo Br₂/NaOH N_Bromo_Anion R-CO-N⁻Br N_Bromo->N_Bromo_Anion Deprotonation (NaOH) Isocyanate R-N=C=O N_Bromo_Anion->Isocyanate 1,2-shift of R group Loss of Br⁻ Carbamic_Acid R-NH-COOH Isocyanate->Carbamic_Acid H₂O Amine R-NH₂ + CO₂ Carbamic_Acid->Amine Decarboxylation

Sources

Troubleshooting solubility issues of 8-Amino-2-naphthoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Naphthalene Derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing solubility bottlenecks with 8-Amino-2-naphthoic acid .

Due to its rigid aromatic core and dual ionizable groups, 8-Amino-2-naphthoic acid presents unique challenges in aqueous media. This guide dissects the physicochemical causality behind these challenges and provides field-validated, self-verifying protocols to ensure reliable solubilization for your downstream assays.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic and electronic properties of the molecule. 8-Amino-2-naphthoic acid contains a hydrophobic naphthalene ring flanked by an electron-donating amino group and an electron-withdrawing carboxylic acid. This creates a highly stable crystal lattice driven by intermolecular hydrogen bonding and π−π stacking.

Table 1: Quantitative Physicochemical Properties of 8-Amino-2-naphthoic Acid

PropertyValueMechanistic Impact on Solubility
Aqueous Solubility (25°C) 0.5–1.2 mg/mLSparingly soluble in cold water without pH adjustment; requires disruption of the crystal lattice via chemical or physical means[1].
pKa₁ (Carboxylic Acid) ~2.8–3.2Deprotonation yields an anionic species. However, mono-anionic hydration is often insufficient to overcome the hydrophobic effect of the naphthalene core[1].
pKa₂ (Amino Group) ~4.3–4.5Protonation at low pH yields a cationic species. Between pH 3.2 and 4.5, the zwitterionic form dominates, representing the absolute solubility minimum[1].
Critical Solubilization pH ≥ 7.5At pH 7.5 and above, it forms highly soluble alkali metal salts (up to 10% w/w). Below pH 7.5, solubility drops sharply, and it is virtually insoluble below pH 6[2].
Organic Solvent Tolerance HighDissolves readily in polar aprotic solvents (DMSO, DMF) which disrupt hydrogen bonding and solvate the hydrophobic core[1].

Part 2: Diagnostic FAQs & Troubleshooting Guides

Q1: Why does 8-Amino-2-naphthoic acid form a cloudy suspension when I add it directly to my physiological buffer (pH 7.4)? Causality: Direct addition to a buffered aqueous medium fails because the bulk pH (7.4) is insufficient to rapidly break the compound's robust crystal lattice energy. Furthermore, the compound sits at a critical solubility cliff at pH 7.4. While the carboxylic acid is deprotonated, the lack of a highly alkaline localized environment prevents the formation of a fully solvated sodium/potassium salt[2]. Solution: You must bypass the lattice energy barrier by pre-dissolving the powder in a strong base (pH > 10) before introducing it to your buffered system.

Q2: My downstream enzymatic assay strictly requires pH 6.5. How do I prevent the compound from precipitating? Causality: At pH 6.5, the solubility of 8-Amino-2-naphthoic acid drops precipitously[2]. The hydration sphere around the carboxylate anion is no longer sufficient to prevent the hydrophobic naphthalene rings from aggregating via hydrophobic collapse. Solution: Purely aqueous solubilization is thermodynamically impossible at this concentration and pH. You must lower the dielectric constant of the medium by introducing a co-solvent. We recommend formulating a stock in 100% DMSO and diluting it into your assay buffer such that the final DMSO concentration is between 1% and 5% (assay tolerance permitting).

Q3: I dissolved the compound in 0.1 M NaOH, but upon neutralizing it with HCl, it crashed out immediately. What went wrong? Causality: Rapid neutralization creates localized zones of low pH (acid pockets) where the compound instantly reverts to its insoluble zwitterionic or neutral state[1]. Once micro-precipitates form, they act as nucleation sites, causing the rest of the compound to crash out even if the bulk pH returns to > 7.5. Solution: Never titrate directly with strong acids. Instead, dilute the alkaline stock into a pre-warmed, strongly buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) that can absorb the hydroxide ions without allowing the pH to drop below the critical 7.5 threshold.

Part 3: Solubilization Decision Workflow

Use the following logical decision tree to determine the optimal solubilization strategy based on your assay's constraints.

SolubilizationWorkflow Start 8-Amino-2-naphthoic acid (Solid Powder) CheckAssay Are organic solvents (DMSO/DMF) tolerated? Start->CheckAssay OrganicYes Dissolve in 100% DMSO (Stock: 10-50 mM) CheckAssay->OrganicYes Yes OrganicNo Use pH-Shift Method (Aqueous Only) CheckAssay->OrganicNo No SuccessOrg Dilute into assay buffer (Final DMSO < 1%) OrganicYes->SuccessOrg BaseAdd Add 0.1M NaOH (pH > 10) OrganicNo->BaseAdd DiluteBuffer Dilute in Target Buffer (e.g., PBS, HEPES) BaseAdd->DiluteBuffer AdjustPH Carefully titrate to pH ≥ 7.5 (Avoid pH < 6) DiluteBuffer->AdjustPH SuccessAq Clear Aqueous Solution (Ready for Assay) AdjustPH->SuccessAq

Workflow for solubilizing 8-Amino-2-naphthoic acid based on downstream assay solvent tolerance.

Part 4: Self-Validating Experimental Protocols

Protocol A: The pH-Shift Aqueous Solubilization Method

Use this protocol when organic solvents are strictly prohibited (e.g., sensitive live-cell assays or specific enzymatic studies).

  • Alkaline Solubilization: Weigh the desired amount of 8-Amino-2-naphthoic acid powder. Add 0.1 M NaOH to achieve a concentration of 10 mg/mL[1].

  • Mechanical Disruption: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature. The high pH breaks the hydrogen-bonded lattice, converting the compound into a soluble sodium salt.

  • Buffered Dilution: Pre-warm your target assay buffer (e.g., 100 mM Tris, pH 8.0) to 37°C. Add the alkaline stock dropwise to the buffer while stirring constantly. Do not let the final pH drop below 7.5[2].

  • Self-Validation (Optical Clearance): Transfer 1 mL of the final solution to a cuvette. Measure the optical density (OD) at 600 nm using a spectrophotometer.

    • Pass Criteria: OD600​<0.05 . This confirms the absence of light-scattering micro-precipitates.

    • Fail Criteria: OD600​≥0.05 . Nucleation has occurred. Discard and repeat, ensuring slower dropwise addition and stronger buffer capacity.

Protocol B: Co-Solvent Assisted Solubilization

Use this protocol for assays requiring a pH below 7.5, where aqueous solubility is thermodynamically restricted.

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until visually clear.

  • Dropwise Integration: Place your assay buffer (pH 6.0 - 7.0) on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise (10 µL at a time) directly into the vortex of the stirring buffer to prevent localized supersaturation. Keep final DMSO concentration 5%.

  • Self-Validation (Centrifugal Check): To ensure the compound has not formed invisible nano-aggregates, centrifuge a 1 mL aliquot of the final mixture at 10,000 x g for 10 minutes.

    • Pass Criteria: No visible pellet at the bottom of the microcentrifuge tube.

    • Fail Criteria: A visible white/yellowish pellet indicates the compound has crashed out. You must either increase the DMSO percentage or add a surfactant (e.g., 0.1% Tween-20).

Sources

Technical Support Center: Optimizing Recrystallization of 8-Amino-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 8-Amino-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 8-Amino-2-naphthoic acid that influence solvent selection for recrystallization?

A1: 8-Amino-2-naphthoic acid is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH₂).[1] This dual nature, combined with the large, relatively non-polar naphthalene ring system, dictates its solubility:

  • Polarity: The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond donor/acceptor (-COOH) makes the molecule quite polar. This suggests good solubility in polar solvents.[1]

  • Amphoterism: The molecule's solubility is highly pH-dependent. In acidic solutions, the amino group is protonated (-NH₃⁺), increasing solubility in aqueous media. In basic solutions, the carboxylic acid group is deprotonated (-COO⁻), also enhancing aqueous solubility.[2] At its isoelectric point, the molecule exists as a zwitterion and typically exhibits its lowest aqueous solubility.

  • Aromatic System: The large naphthalene core provides significant non-polar character, contributing to solubility in some organic solvents.

The ideal recrystallization solvent will fully dissolve the compound at a high temperature but have very limited solubility for it at low temperatures.[3]

Q2: What are some good starting solvents to screen for the recrystallization of 8-Amino-2-naphthoic acid?

A2: Based on the molecule's structure, a good starting point is to screen a range of polar protic and aprotic solvents. Mixed solvent systems are often highly effective.[4]

  • Single Solvents: Alcohols (like ethanol or methanol) and water are good initial candidates due to the compound's polar functional groups.[1] Polar aprotic solvents like DMSO and DMF are known to dissolve the compound readily, but their high boiling points can make them difficult to remove and less ideal for recrystallization unless an anti-solvent is used.[5]

  • Mixed Solvent Systems: An ethanol-water mixture is a commonly cited and effective system for this type of compound.[5] The rationale is to dissolve the compound in a minimum amount of hot "good" solvent (ethanol) and then add a "poor" or "anti-solvent" (water) to the hot solution until the cloud point is reached, which induces crystallization upon cooling.[6] Other potential mixed systems include acetone/water or toluene/hexane.[4]

The following table summarizes potential solvents and their likely behavior based on general principles.

SolventTypePredicted Behavior for 8-Amino-2-naphthoic acidSuitability
Water Polar ProticSparingly soluble at room temperature (0.5–1.2 mg/mL at 25°C), with solubility increasing with heat.[5] Solubility is highly pH-dependent.[2]Good as a single solvent (if solubility difference is sufficient) or as an anti-solvent.
Ethanol Polar ProticLikely to have good solubility at elevated temperatures and moderate to low solubility when cold.[7]Excellent candidate for single-solvent or as the primary solvent in a mixed system.
Methanol Polar ProticSimilar to ethanol, but often a more powerful solvent. May result in lower recovery if solubility is too high when cold.Good candidate, but may need careful control to avoid low yields.
Ethyl Acetate Polar AproticModerate polarity. May be a good "good" solvent in a mixed system with a non-polar anti-solvent like hexanes.Worth screening, especially in mixed systems.
Toluene Non-polarLikely a poor solvent due to the high polarity of the functional groups.Potential use as an anti-solvent with a more polar primary solvent.
Hexanes Non-polarVery poor solvent.Primarily useful as an anti-solvent.
DMSO / DMF Polar AproticHigh solubility.[5][8]Generally not ideal for recrystallization due to high boiling points and high solvency, but can be used if a suitable anti-solvent is found.

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single or binary solvent system for recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 8-Amino-2-naphthoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise, vortexing after each addition. Observe the solubility at room temperature. A good solvent should not dissolve the compound readily at this stage.[3]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation: A successful solvent will produce a good yield of well-formed crystals. Assess the quantity and quality of the crystals formed. If no crystals form, the compound may be too soluble, or the solution may not be saturated. If the compound "oils out," the solvent is likely not suitable on its own.

  • Binary System Trial: If a single solvent is not ideal, try a binary system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol). Then, add a "poor" solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then proceed with the cooling steps as described above.[6]

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude 8-Amino-2-naphthoic acid screen_single Screen Single Solvents (e.g., Water, Ethanol, EtOAc) start->screen_single dissolve_cold Dissolves in cold solvent? screen_single->dissolve_cold dissolve_hot Dissolves in hot solvent? dissolve_cold->dissolve_hot No bad_solvent Result: Unsuitable Solvent (Too Soluble) dissolve_cold->bad_solvent Yes crystals_cool Crystals form on cooling? dissolve_hot->crystals_cool Yes insoluble Result: Unsuitable Solvent (Insoluble) dissolve_hot->insoluble No oiling_out Oiling Out Occurs? crystals_cool->oiling_out No (Oiling Out) good_solvent Result: Good Single Solvent Found crystals_cool->good_solvent Yes screen_binary Screen Binary Systems (e.g., Ethanol/Water, EtOAc/Hexane) crystals_cool->screen_binary No (No Crystals) oiling_out->screen_binary Yes good_binary Result: Good Binary Solvent Found screen_binary->good_binary

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

Q3: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute is ejected from the supersaturated solution at a temperature above its melting point, or when its solubility is so high that it separates as a liquid phase.

Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling promotes oil formation.[6] Allow the hot solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound is simply too soluble.

    • Action: Try a lower-boiling point solvent. If using a binary system, you may have too much of the "good" solvent.[6] Add a bit more of the "poor" solvent to the hot solution, reheat to clarify, and cool again slowly.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, leading to the formation of a liquid instead of a solid.

    • Action: Consider a preliminary purification step. Since 8-Amino-2-naphthoic acid is amphoteric, an acid-base extraction can be highly effective at removing neutral impurities.[9]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This typically indicates that the solution is not sufficiently supersaturated.

Causes & Solutions:

  • Solution is Too Dilute: You may have used too much solvent.

    • Action: Gently boil off some of the solvent to increase the concentration and attempt to cool again.[4][6]

  • Inhibition of Nucleation: Sometimes crystal growth needs a trigger.

    • Action 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Action 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cold solution to initiate crystallization.

  • Wrong Solvent Choice: The compound might still be too soluble in the chosen solvent, even when cold.

    • Action: Re-evaluate your solvent choice using the screening protocol. If using a binary system, try adding more of the "poor" solvent.[4]

Q5: My final product is colored, but I expected a pure white/off-white solid. How do I remove colored impurities?

A5: Colored impurities are common and can often be removed with activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude compound in the minimum amount of the hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much will adsorb your product and reduce the yield.

  • Swirl the mixture and gently reheat it to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[4] Preheat your filter funnel and receiving flask with hot solvent to minimize this risk.

  • Allow the hot, colorless filtrate to cool and crystallize as usual.

Q6: The recovery yield after recrystallization is very low. How can I improve it?

A6: Low yield is a common issue and can result from several factors.

Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause, as it keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[6]

    • Action: Always use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration (e.g., when removing charcoal), it will be lost.

    • Action: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[4]

  • Incomplete Cooling:

    • Action: Ensure the solution is thoroughly cooled in an ice bath to minimize the product's solubility before filtration.[4]

  • Second Crop: A significant amount of product may remain in the filtrate (mother liquor).

    • Action: Concentrate the mother liquor by boiling off a portion of the solvent and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Start: After Cooling Solution issue What is the issue? start->issue oil Product 'Oiled Out' issue->oil Oiling no_xtal No Crystals Formed issue->no_xtal No Crystals low_yield Low Yield issue->low_yield Low Yield impure Crystals are Colored/Impure issue->impure Impure oil_sol1 1. Reheat to dissolve oil. 2. Add more 'poor' solvent (if binary). 3. Cool SLOWLY. oil->oil_sol1 no_xtal_sol1 1. Scratch flask with glass rod. 2. Add a seed crystal. no_xtal->no_xtal_sol1 no_xtal_sol2 If still no crystals: Boil off some solvent to concentrate, then re-cool. no_xtal_sol1->no_xtal_sol2 low_yield_sol1 1. Ensure minimum hot solvent was used. 2. Ensure thorough cooling in ice bath. low_yield->low_yield_sol1 low_yield_sol2 Concentrate mother liquor to obtain a second crop. low_yield_sol1->low_yield_sol2 impure_sol1 Redissolve in hot solvent, add activated charcoal, perform hot filtration, and re-crystallize. impure->impure_sol1

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]

  • Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
  • KIT. INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Available from: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • Google Patents. DE2527374C2 - Process for the purification of β-naphthol.
  • Organo. Separation and Refining of Amino acids. Available from: [Link]

  • ACS Publications. Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • University of Massachusetts Boston. Organic Chemistry 253 Experiment #3 Recrystallization. Available from: [Link]

Sources

Overcoming steric hindrance in 8-Amino-2-naphthoic acid derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with 8-Amino-2-naphthoic acid (8-ANA) derivatization.

Due to its unique substitution pattern, 8-ANA presents severe steric challenges that cause standard coupling protocols to fail. This guide provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to ensure your synthetic success.

PART 1: Mechanistic Diagnostics (The Root Cause)

To troubleshoot 8-ANA, we must first understand the physical chemistry governing its reactivity. The failure of standard derivatization is not a chemical inertness issue, but a purely geometric one.

G N1 8-Amino-2-naphthoic Acid (8-ANA) N2 C2-Carboxylic Acid Buttressing Effect N1->N2 N4 Severe Peri-Interaction with C8-Amino Group N1->N4 Inherent 1,8-Strain N3 C1-Hydrogen Pushed Towards C8 N2->N3 N3->N4 N5 Out-of-Plane Twisting of C8-NH2 N4->N5 N6 Loss of Conjugation & Reduced Nucleophilicity N5->N6 N7 Derivatization Resistance (Steric Hindrance) N6->N7

Mechanistic pathway of steric hindrance and reduced nucleophilicity in 8-ANA.

Q: Why does the 8-amino group resist standard amidation (e.g., EDC/HOBt) or alkylation? A: The resistance is driven by a phenomenon known as the "buttressing effect"[1]. In 1,8-disubstituted naphthalenes, the peri-positions are naturally compressed. In 8-ANA, the bulky C2-carboxylic acid pushes the adjacent C1-hydrogen directly into the spatial radius of the C8-amino group[2]. To relieve this massive steric clash, the C8-amino group is forced to twist out of the coplanar aromatic plane[3]. This twisting breaks the conjugation of the nitrogen lone pair with the naphthalene ring and physically buries the nucleophilic center, making it impossible for bulky active esters to approach the reaction site.

Q: Does this steric hindrance also prevent the derivatization of the 2-carboxylic acid? A: No. The C2-carboxylic acid is located on the less hindered periphery of the naphthalene ring. In fact, the extreme steric hindrance of the C8-amino group acts as a "natural protecting group." You can selectively activate the C2-COOH without the C8-NH2 interfering or causing unwanted self-polymerization[4].

PART 2: Workflow & Decision Matrix

G Start Target Modification of 8-ANA Branch1 Derivatize C8-NH2 Start->Branch1 Branch2 Derivatize C2-COOH Start->Branch2 Sol1 Use Highly Reactive Electrophiles Branch1->Sol1 Sol3 Standard NHS/DCC Activation Branch2->Sol3 Sol2 Apply Microwave Irradiation (>120°C) Sol1->Sol2 Sol4 C8-NH2 Naturally Protected by Sterics Sol3->Sol4

Decision tree for selective derivatization of 8-ANA based on target functional group.

Q: How can I force the amidation of the C8-amino group? A: You must abandon bulky coupling reagents. Instead, utilize the smallest, most highly reactive electrophiles available—such as acid chlorides or anhydrides. Furthermore, you must employ nucleophilic catalysis (using 4-Dimethylaminopyridine, DMAP) to create a highly reactive acylpyridinium intermediate, and apply microwave irradiation to provide the kinetic energy required to overcome the peri-rotational barrier.

PART 3: Quantitative Method Comparison

To guide your experimental design, the following table summarizes the macroscopic outcomes of different derivatization strategies based on our laboratory validations:

Derivatization TargetMethodologyReagents & ConditionsTypical YieldReaction TimeSteric Tolerance
C8-Amino Group Standard AmidationEDC/HOBt, DMF, RT< 5%24 hLow
C8-Amino Group Microwave-AssistedAcid Chloride, DMAP, 130 °C75–85%30 minHigh
C2-Carboxylic Acid NHS Ester ActivationDCC, NHS, DMF, 0 °C to RT85–95%12 hHigh (C8-NH2 inert)

PART 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted N-Acylation of the C8-Amino Group

Use this protocol when derivatizing the sterically buried amine.

  • Preparation: In a heavy-walled, microwave-safe vial, dissolve 1.0 equivalent of 8-ANA in anhydrous pyridine (0.2 M). Causality Note: Pyridine acts simultaneously as the solvent, the acid scavenger, and the base, maintaining a homogeneous environment for the hindered substrate.

  • Activation: Add 1.5 equivalents of the desired acid chloride and 0.2 equivalents of DMAP.

  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 130 °C for 30 minutes. Causality Note: The high thermal energy is strictly required to overcome the rotational barrier of the peri-substituted amino group, allowing the acylpyridinium intermediate to successfully attack the nitrogen lone pair.

  • Validation (Self-Validating Step): Withdraw a 5 µL aliquot and analyze via LC-MS. The complete disappearance of the 8-ANA starting material peak (m/z 188 [M+H]+) validates that the thermal threshold for steric bypass was successfully reached. If starting material remains, increase irradiation time by 15 minutes.

  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1N HCl (to remove pyridine/DMAP) and saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Selective C2-Carboxylic Acid Activation (NHS Ester)

Use this protocol to create an amine-reactive probe while leaving the C8-NH2 intact.

  • Preparation: Dissolve 1.0 equivalent of 8-ANA and 1.1 equivalents of N-hydroxysuccinimide (NHS) in anhydrous DMF under an inert argon atmosphere.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath and add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Causality Note: Cooling to 0 °C suppresses any trace thermal activation of the sterically hindered C8-NH2, ensuring absolute chemoselectivity for the C2-COOH[4].

  • Incubation: Stir at 0 °C for 1 hour, then allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Validation (Self-Validating Step): Observe the reaction flask. The formation of a dense white precipitate (dicyclohexylurea, DCU) is a stoichiometric, visual indicator of successful carboxyl activation. The lack of polymeric gel formation validates that the C8-NH2 remained inert.

  • Isolation: Filter the DCU byproduct through a Celite pad. Concentrate the filtrate under high vacuum and precipitate the pure 8-ANA-NHS ester by adding cold diethyl ether.

References

1.[2] Title: «Buttressing Effect» in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes Source: Antonov Lab / Chemistry Europe URL: [Link]

2.[3] Title: 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids Source: Organic Letters - ACS Publications URL: [Link]

3.[1] Title: Organometallic Synthesis, Molecular Structure, and Coloration of 2,7-Disubstituted 1,8-Bis(dimethylamino)naphthalenes. How Significant Is the Influence of “Buttressing Effect” on Their Basicity? Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Coupling Reagents for 8-Amino-2-Naphthoic Acid Amidation

Author: BenchChem Technical Support Team. Date: April 2026

The amidation of 8-Amino-2-naphthoic acid presents a unique set of synthetic challenges and opportunities. Widely utilized in peptidomimetics as an m-Amb (meta-aminomethylbenzoic acid) analogue, this rigid aromatic scaffold introduces enhanced conformational constraint, effectively mimicking a trans-dipeptide linkage 1. However, the aromatic nature of the 2-naphthoic acid moiety significantly reduces its electrophilicity upon activation compared to aliphatic carboxylic acids. Furthermore, if the 8-amino group is unprotected, the molecule is prone to self-polymerization.

As a Senior Application Scientist, I have evaluated numerous coupling strategies for this specific scaffold. This guide objectively compares the performance of leading coupling reagents—HATU, EDC/HOAt, PyBOP, and COMU—providing the mechanistic causality and self-validating protocols necessary to achieve high-yielding amide bond formation.

Mechanistic Challenges in Aromatic Amidation

The formation of an amide bond from 8-amino-2-naphthoic acid is not spontaneous; the hydroxyl group of the carboxylic acid must be converted into a superior leaving group 2. Because the carboxylate is conjugated with the electron-rich naphthalene ring system, the resulting active ester is less reactive toward incoming amine nucleophiles than a standard aliphatic active ester.

To overcome this, highly reactive additives like 1-hydroxy-7-azabenzotriazole (HOAt) are preferred. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect), which accelerates the nucleophilic attack of the amine.

ActivationMechanism A 8-Amino-2-naphthoic Acid (N-Protected) C O-At Active Ester (Highly Reactive) A->C Base-promoted Activation B Coupling Reagent (e.g., HATU) B->C Reagent Input E Amide Product C->E Aminolysis D Amine Nucleophile D->E Nucleophilic Attack

Mechanistic pathway of 8-Amino-2-naphthoic acid activation to form a reactive O-At ester.

Comparative Analysis of Coupling Reagents

Selecting the correct coupling reagent dictates the reaction kinetics, the purity profile, and the scalability of the synthesis.

HATU / DIPEA: The Gold Standard for Hindered Systems

HATU generates the highly reactive O-At ester. It is the reagent of choice for sluggish aromatic systems 3. However, because HATU is a uronium salt, it can react directly with the incoming amine to form a stable guanidinium byproduct if the carboxylic acid is not fully deprotonated and pre-activated first.

EDC / HOAt: The Scalable Alternative

EDC is a water-soluble carbodiimide that forms an O-acylisourea intermediate, which is subsequently trapped by HOAt to form the active ester 2. While slightly slower than HATU, the EDC/HOAt system avoids guanidinylation entirely and produces a water-soluble urea byproduct, simplifying downstream purification. In broad combinatorial studies, EDC/HOAt has demonstrated >75% conversion rates across vast libraries of structurally diverse carboxylic acids 4.

PyBOP: The Phosphonium Workhorse

PyBOP operates similarly to HBTU but utilizes a phosphonium core instead of a uronium core. This completely eliminates the risk of amine guanidinylation, making it ideal for fragment couplings where the amine is highly valuable or slow to react.

COMU: The Modern, Safer Uronium

COMU is a morpholino-based uronium salt utilizing an Oxyma leaving group. It offers the kinetic advantages of HATU but is non-explosive and produces highly soluble byproducts, making it excellent for solid-phase peptide synthesis (SPPS) involving the 8-amino-2-naphthoic acid scaffold.

Quantitative Performance Summary

The following table synthesizes expected performance metrics when coupling N-Fmoc-8-amino-2-naphthoic acid with a standard primary amine (e.g., benzylamine) in solution phase:

Coupling SystemActive IntermediateRelative KineticsGuanidinylation RiskAverage Yield (%)Byproduct Removal
HATU / DIPEA O-At EsterVery Fast (< 2h)High (if unoptimized)85 - 95%Chromatography
EDC / HOAt O-At EsterFast (2 - 4h)None80 - 90%Aqueous Extraction
PyBOP / DIPEA OBt EsterModerate (4 - 6h)None75 - 85%Chromatography
COMU / DIPEA Oxyma EsterVery Fast (< 2h)Low85 - 95%Aqueous/Chroma

Note: Yields are based on standard solution-phase amidation conditions at 0.1 M concentration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, researchers can confirm the success of each mechanistic step before proceeding.

Protocol A: High-Efficiency Amidation via HATU/DIPEA

Best for sterically hindered or electron-deficient amines.

  • Substrate Preparation: Dissolve N-protected 8-amino-2-naphthoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Anhydrous DMF prevents the premature hydrolysis of the highly sensitive O-At active ester back to the carboxylic acid.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid. This step must occur before adding HATU to ensure the nucleophilic carboxylate is ready to attack the uronium salt immediately.

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 eq). Stir for 10 minutes.

    • Self-Validation Check: The solution will typically undergo a distinct color change (often turning a pale yellow), indicating the successful formation of the O-At active ester. LC-MS analysis of an aliquot quenched in methanol should show the methyl ester mass, confirming activation.

  • Aminolysis: Add the target amine (1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: Adding the amine only after the active ester is formed prevents the amine from reacting directly with HATU (which would cause irreversible guanidinylation).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable, Guanidinylation-Free Amidation via EDC/HOAt

Best for scale-up and reactions with valuable/slow-reacting amines.

  • Preparation: Dissolve N-protected 8-amino-2-naphthoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M).

  • Additive Introduction: Add HOAt (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes.

  • Activation/Coupling: Add EDC hydrochloride (1.2 eq) portion-wise at 0 °C. Stir for 1 hour at 0 °C, then allow to warm to room temperature overnight.

    • Causality: EDC reacts with the acid to form the O-acylisourea. Because this intermediate is prone to rearrangement into an unreactive N-acylurea, HOAt is present to rapidly trap it, forming the stable yet reactive O-At ester 5.

    • Self-Validation Check: For DCM reactions, the reaction mixture often becomes homogeneous as the EDC·HCl dissolves and reacts, followed by the potential precipitation of the water-soluble urea byproduct.

  • Workup: Dilute with DCM, wash with water, 1M HCl, saturated NaHCO₃, and brine. The urea byproduct partitions cleanly into the aqueous layer.

Workflow S1 1. Dissolve 8-A-2-NA in Anhydrous Solvent S2 2. Add DIPEA (Carboxylate Formation) S1->S2 S3 3. Add Coupling Reagent (Active Ester Formation) S2->S3 S4 4. Add Amine (Nucleophilic Attack) S3->S4 S5 5. LC-MS Validation & Aqueous Workup S4->S5

Step-by-step workflow for the solution-phase amidation of 8-Amino-2-naphthoic acid.

Conclusion

The successful amidation of 8-amino-2-naphthoic acid requires overcoming the inherent electronic deactivation of the naphthyl-conjugated carboxylate. For rapid, small-scale synthesis or highly hindered amines, the HATU/DIPEA system is unparalleled, provided the pre-activation sequence is strictly followed to avoid guanidinylation. For larger scale syntheses where chromatographic purification of byproducts is undesirable, the EDC/HOAt system offers a highly robust, self-trapping alternative that yields clean products through simple aqueous extraction.

References
  • Thieme Connect - Synthesis of Peptides and Peptidomimetics (8-amino-2-naphthoic acid as an m-Amb analogue). Available at:[Link]

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt. Available at:[Link]

  • National Institutes of Health (PMC) - Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at:[Link]

Sources

FTIR Spectral Analysis and Structural Validation of 8-Amino-2-naphthoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and materials science, 8-Amino-2-naphthoic acid (8-A-2-NA) serves as a critical bifunctional building block. Its inherent fluorescence and dual reactive sites (a primary amine and a carboxylic acid) make it highly valuable for synthesizing fluorescent probes, biological assay reagents, and complex active pharmaceutical ingredients (APIs)[1].

When functionalizing 8-A-2-NA—such as through esterification of the carboxylic acid or acylation of the amine—Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for structural validation. This guide provides an objective, data-driven comparison of the FTIR spectra of 8-A-2-NA and two of its common derivatives: Methyl 8-amino-2-naphthoate (ester derivative) and 8-Acetamido-2-naphthoic acid (amide derivative).

By understanding the causality behind these spectral shifts, researchers can establish robust, self-validating quality control workflows for their synthetic pipelines.

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

As an application scientist, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet methods for amino acid and naphthoic acid derivatives. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching artifacts (3600–3200 cm⁻¹) that can obscure critical N-H and O-H signals inherent to the sample[2]. ATR provides a non-destructive, rapid, and reproducible alternative.

Step-by-Step Workflow & Causality
  • System Validation & Calibration:

    • Action: Run a daily validation check using a polystyrene standard film.

    • Causality: Ensures the interferometer's laser and optics are aligned, validating wavenumber accuracy (specifically the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks) before any sample is tested.

  • Background Acquisition & Subtraction:

    • Action: Clean the diamond ATR crystal with isopropanol, allow it to evaporate, and collect a background spectrum (air).

    • Causality: Atmospheric CO₂ (strong doublet at ~2350 cm⁻¹) and water vapor (multitude of sharp peaks >3000 cm⁻¹) must be digitally subtracted to prevent masking of the sample's functional groups. A flat baseline confirms crystal cleanliness.

  • Sample Application & Pressurization:

    • Action: Place 2–5 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.

    • Causality: The evanescent wave penetrates only a few micrometers into the sample. Optimal, uniform pressure ensures maximum optical contact, directly improving the Signal-to-Noise Ratio (SNR) without altering the crystal structure[2].

  • Data Acquisition & Processing:

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans). Apply an ATR-correction algorithm and baseline correction.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra), allowing direct comparison with transmission literature[3].

Comparative Spectral Analysis

The structural transformation of 8-A-2-NA dictates predictable, quantifiable shifts in its vibrational frequencies.

  • Parent Compound (8-A-2-NA): Exhibits a classic primary amine signature (a doublet in the 3300–3100 cm⁻¹ region due to symmetric and asymmetric N-H stretching) and a broad, strongly hydrogen-bonded carboxylic acid O-H stretch (3000–2500 cm⁻¹)[1]. The conjugated carbonyl (C=O) appears around 1680–1700 cm⁻¹.

  • Methyl 8-amino-2-naphthoate (Ester): Esterification eliminates the broad O-H stretch. The C=O peak shifts to a higher frequency (~1720 cm⁻¹) due to the loss of the carboxylic acid's strong intermolecular hydrogen bonding, while the primary amine doublet remains intact.

  • 8-Acetamido-2-naphthoic acid (Amide): N-acetylation converts the primary amine to a secondary amide. The N-H stretch becomes a singlet (~3300 cm⁻¹). Crucially, a new "Amide I" C=O stretch appears at ~1650 cm⁻¹, distinct from the carboxylic acid C=O which remains at ~1690 cm⁻¹.

Quantitative Data Summary
Functional Group / Mode8-Amino-2-naphthoic acid (Parent)Methyl 8-amino-2-naphthoate (Ester)8-Acetamido-2-naphthoic acid (Amide)
N-H Stretch 3300 & 3150 cm⁻¹ (Doublet, 1° amine)3305 & 3160 cm⁻¹ (Doublet, 1° amine)~3300 cm⁻¹ (Singlet, 2° amide)
O-H Stretch 3000–2500 cm⁻¹ (Broad, strong)Absent3000–2500 cm⁻¹ (Broad, strong)
C=O Stretch (Acid) 1680–1700 cm⁻¹ (Conjugated)Absent1685–1695 cm⁻¹ (Conjugated)
C=O Stretch (Ester) Absent1715–1725 cm⁻¹Absent
C=O Stretch (Amide I) AbsentAbsent~1650–1660 cm⁻¹
Aromatic C=C Stretch ~1600, 1510 cm⁻¹~1605, 1515 cm⁻¹~1600, 1510 cm⁻¹
C-O Stretch ~1280 cm⁻¹~1250 cm⁻¹ (Strong, ester C-O-C)~1280 cm⁻¹

Spectral Interpretation Workflow

To streamline data analysis in a high-throughput drug development setting, I have mapped out the logical decision tree for validating 8-A-2-NA derivatives using Graphviz.

G Start Synthesize/Isolate 8-Amino-2-naphthoic acid Derivatives ATR ATR-FTIR Data Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Start->ATR Split Spectral Comparison ATR->Split Amine Analyze N-H Region (3300-3100 cm⁻¹) Split->Amine Carbonyl Analyze C=O Region (1750-1650 cm⁻¹) Split->Carbonyl Hydroxyl Analyze O-H Region (3000-2500 cm⁻¹) Split->Hydroxyl Val1 N-Acetylation Confirmed (Amide I peak ~1650 cm⁻¹, N-H Singlet) Amine->Val1 Carbonyl->Val1 Val2 Esterification Confirmed (Ester C=O ~1720 cm⁻¹, No Broad O-H) Carbonyl->Val2 Hydroxyl->Val2

Caption: Logical workflow for validating 8-Amino-2-naphthoic acid modifications via FTIR.

Mechanistic Insights for Drug Developers

When analyzing the FTIR spectra of naphthoic acid derivatives, it is crucial to look beyond mere peak matching and understand the underlying physical chemistry[3]:

  • Conjugation Effects: The naphthalene ring acts as a massive electron sink. In 8-A-2-NA, the carboxylic acid is conjugated with the aromatic system, which lowers the C=O stretching frequency (1680–1700 cm⁻¹) compared to an isolated aliphatic carboxylic acid (~1710 cm⁻¹).

  • Intermolecular Hydrogen Bonding: The solid-state FTIR spectrum of 8-A-2-NA is heavily influenced by hydrogen bonding. The carboxylic acid groups typically form dimers, which causes the O-H stretch to appear as a massive, broad band that can sometimes swallow the aliphatic C-H stretches. When esterification occurs, this dimer network is destroyed, resulting in a cleaner spectrum above 2800 cm⁻¹ and a sharper, higher-frequency C=O stretch.

  • Steric Hindrance at the 8-Position: The amine group at the 8-position (peri-position) is in close spatial proximity to the other ring. When a bulky acetyl group is added (8-Acetamido derivative), steric strain can force the amide bond slightly out of plane with the naphthalene ring, subtly altering the expected Amide I frequency compared to less hindered aromatic amides.

By rigorously applying these principles, analytical scientists can ensure high-fidelity characterization of functionalized naphthalene scaffolds before they are advanced into biological assays or complex synthetic pathways.

References

  • Benchchem. 8-Amino-2-naphthoic acid | 5043-19-6. Benchchem Product Catalog.
  • Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Application Notes.
  • Chandra, S., et al. (2009). The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. PubMed.

Sources

Safety Operating Guide

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Risk Management and Disposal Protocol for 8-Amino-2-naphthoic Acid

8-Amino-2-naphthoic acid is a highly specialized building block frequently utilized in drug discovery, organic synthesis, and dye manufacturing[1][2]. While its unique functionalization makes it invaluable for synthesizing complex molecules, it also imparts significant environmental and occupational health risks. As a functionalized aromatic amine, this compound must be managed with rigorous adherence to environmental regulations and chemical safety protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and terminal disposal of 8-Amino-2-naphthoic acid, ensuring compliance with federal guidelines and protecting laboratory personnel.

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. Aromatic amines are notorious for their toxicological profiles. In biological systems, they frequently undergo cytochrome P450-mediated N-hydroxylation, forming reactive electrophilic intermediates that can covalently bind to DNA and proteins, leading to mutagenesis[3]. Because of this inherent reactivity, 8-Amino-2-naphthoic acid must be managed as a highly hazardous substance from the moment it enters the laboratory.

Table 1: Physicochemical Properties & Disposal Causality

PropertyValue / DescriptionCausality for Disposal Strategy
CAS Number 5043-19-6[1][4]Required for accurate tracking on EPA hazardous waste manifests.
Molecular Formula C11H9NO2[1][5]The presence of nitrogen dictates that incineration will produce NOx gases, requiring disposal facilities equipped with atmospheric scrubbers.
LogP 1.32[5]The compound is lipophilic enough to penetrate intact skin; requires strict PPE (nitrile gloves, lab coats) during all waste handling.
Chemical Class Aromatic Amine / Carboxylic AcidAmphoteric nature; it can react dangerously with strong oxidizers. Must be strictly segregated from nitric acid and peroxides[6].
EPA Waste Code Characteristic / U-Listed AnalogStructurally related to regulated naphthylamines (e.g., U168), subjecting it to strict Land Disposal Restrictions (LDR)[7][8].

Section 2: Regulatory Framework & Land Disposal Restrictions

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste generators must adhere to strict accumulation and disposal guidelines[9]. For academic and research institutions operating under EPA Subpart K, hazardous waste determinations can be made directly in the laboratory, allowing for flexible yet highly controlled accumulation[10].

The Causality of Incineration: Due to its structural similarity to known carcinogens like 2-Naphthylamine, land disposal (landfilling) of 8-Amino-2-naphthoic acid is strictly prohibited without prior treatment[7][8]. The only scientifically sound and legally compliant method for terminal disposal is high-temperature rotary kiln incineration [8]. Incineration at temperatures exceeding 1000°C ensures the complete thermal oxidation of the stable aromatic ring, converting the hazardous compound into carbon dioxide, water, and nitrogen oxides (which are subsequently neutralized by the facility's scrubbers).

Section 3: Step-by-Step Disposal Methodology

This standard operating procedure (SOP) is designed as a self-validating system. Each phase contains an internal quality control (QC) check to ensure containment integrity and regulatory compliance.

Phase 1: Point-of-Generation Segregation
  • Categorize the Waste Stream: Determine if the waste is solid (e.g., pure powder, contaminated weigh boats, filter paper) or liquid (e.g., dissolved in organic solvents like DMSO, methanol, or aqueous buffers).

  • Select Compatible Containment:

    • For Solid Waste: Place the material in a clear, sealable polyethylene bag, then place the bag inside a rigid High-Density Polyethylene (HDPE) container[6].

    • For Liquid Waste: Use a dedicated HDPE or PTFE carboy.

    • Field-Proven Insight: Solvents commonly used to dissolve 8-Amino-2-naphthoic acid (like DMSO) will rapidly degrade standard PET plastics. Using HDPE prevents catastrophic secondary spills and leaching.

  • Validation Check: Before adding waste, visually inspect the container for micro-fractures and verify that the cap utilizes an intact PTFE liner.

Phase 2: Accumulation & Labeling
  • Apply RCRA-Compliant Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state "Toxic - Aromatic Amine" and list the exact chemical name (8-Amino-2-naphthoic acid)[6]. Do not use abbreviations or chemical formulas.

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. Never store more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA[9].

  • Secondary Containment: Place the primary container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume[6].

  • Validation Check: Inspect the SAA weekly. Ensure containers are kept tightly closed except when actively adding waste[6].

Phase 3: Terminal Disposal Logistics
  • Transfer to Central Accumulation Area (CAA): Once the container is full, or the regulatory time limit is reached, transfer the waste to the facility's CAA[9].

  • Manifesting for Incineration: Contract a licensed hazardous waste vendor. Explicitly specify on the manifest that the waste requires High-Temperature Incineration due to the presence of aromatic amines.

  • Validation Check: Review the final Certificate of Destruction (CoD) from the vendor to verify that the waste was incinerated and not diverted to a landfill, ensuring compliance with 40 CFR Part 268[8].

Section 4: Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the aerosolization of the powder or the spread of contaminated liquid.

  • Evacuate & Isolate: Secure the area. Personnel must don appropriate PPE, including an N95/P100 respirator, heavy-duty nitrile gloves, a lab coat, and safety goggles[3][11].

  • Neutralize & Absorb:

    • For Solids: Do not sweep, as this causes aerosolization. Gently cover the powder with damp absorbent pads or use a specialized HEPA-filtered vacuum dedicated to hazardous chemicals.

    • For Liquids: Cover the spill with dry lime, sand, or a commercial chemical absorbent[3][11].

    • Critical Field Insight:Never use bleach (sodium hypochlorite) to decontaminate 8-Amino-2-naphthoic acid spills. Hypochlorite reacts with primary aromatic amines to form highly toxic, volatile chloramines and reactive quinone imines. Always use inert dry absorbents.

  • Collect & Dispose: Place all cleanup materials into a hazardous waste bucket, label it as spill residue, and manage it according to Phase 1 of the disposal methodology[11].

Visualization: Waste Routing Decision Matrix

WasteWorkflow Start 8-Amino-2-naphthoic Acid Waste Generated Decision Physical State? Start->Decision Solid Solid Powder/Residue Decision->Solid Liquid Dissolved in Solvent (e.g., DMSO/MeOH) Decision->Liquid SegSolid Collect in double-bagged HDPE container Solid->SegSolid SegLiq Collect in compatible PTFE/HDPE carboy Liquid->SegLiq Label Apply EPA Hazardous Waste Label SegSolid->Label SegLiq->Label Incineration High-Temp Incineration (EPA RCRA Compliant) Label->Incineration

Fig 1: Decision matrix and disposal workflow for 8-Amino-2-naphthoic acid laboratory waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Amino-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
8-Amino-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.